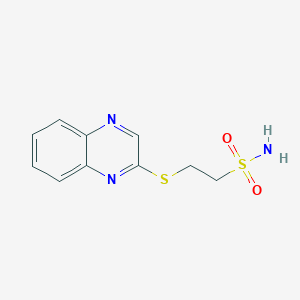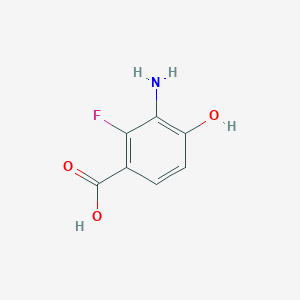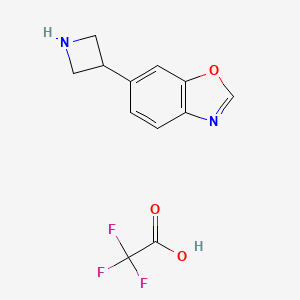
6-(Azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is a compound that combines the structural features of azetidine, benzoxazole, and trifluoroacetic acid Azetidine is a four-membered nitrogen-containing ring, benzoxazole is a bicyclic compound containing both benzene and oxazole rings, and trifluoroacetic acid is a strong organic acid with three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid typically involves the formation of the azetidine ring followed by its attachment to the benzoxazole moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole moiety to benzoxazoline.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine N-oxide, while reduction of the benzoxazole moiety may produce benzoxazoline derivatives.
Scientific Research Applications
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can act as a bioisostere for other nitrogen-containing rings, allowing it to mimic the behavior of natural substrates. The benzoxazole moiety can interact with aromatic binding sites, while the trifluoroacetic acid group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid
- 3-(azetidin-3-yl)-1H-pyrazole; trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine; bis(trifluoroacetic acid)
Uniqueness
6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid is unique due to the combination of the azetidine and benzoxazole moieties, which provides a distinct set of chemical properties and potential applications. The presence of trifluoroacetic acid further enhances its reactivity and stability compared to similar compounds.
This detailed article provides a comprehensive overview of 6-(azetidin-3-yl)-1,3-benzoxazole; trifluoroacetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H11F3N2O3 |
|---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
6-(azetidin-3-yl)-1,3-benzoxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O.C2HF3O2/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;3-2(4,5)1(6)7/h1-3,6,8,11H,4-5H2;(H,6,7) |
InChI Key |
JROFSFUSCMYHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)N=CO3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





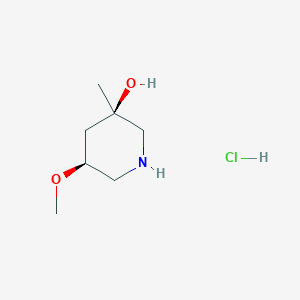

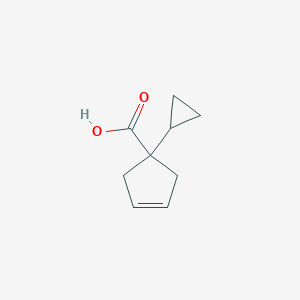
![Potassium 4-aminotricyclo[4.3.1.0,3,8]decane-4-carboxylate](/img/structure/B13506244.png)

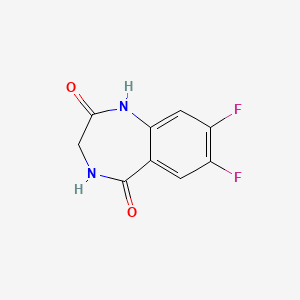
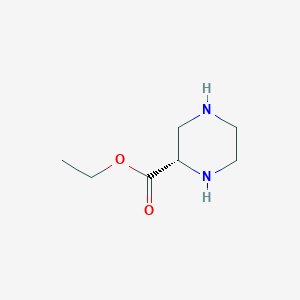
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
![2-(2-fluorophenyl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B13506268.png)
